Ethyl 3-amino-3-(oxan-4-yl)propanoate chemical properties
Ethyl 3-amino-3-(oxan-4-yl)propanoate chemical properties
An In-depth Technical Guide to Ethyl 3-amino-3-(oxan-4-yl)propanoate for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 3-amino-3-(oxan-4-yl)propanoate, a key building block for novel therapeutic agents. The information herein is curated to support the research and development endeavors of scientists in the pharmaceutical and chemical industries.
Core Molecular Attributes and Physicochemical Properties
Ethyl 3-amino-3-(oxan-4-yl)propanoate, with CAS Number 1249952-01-9, is a bifunctional molecule featuring a secondary amine and an ethyl ester.[1][2] The presence of the tetrahydropyran (oxane) ring introduces a degree of conformational rigidity and influences the molecule's polarity and solubility, making it an attractive scaffold in medicinal chemistry.
Structural and Physical Data Summary
| Property | Value | Source |
| IUPAC Name | ethyl 3-amino-3-(oxan-4-yl)propanoate | |
| Synonyms | ethyl 3-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate | [3] |
| CAS Number | 1249952-01-9 | [1] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | Not explicitly detailed, likely a liquid or low-melting solid | |
| Boiling Point | Data not available | [1] |
| Melting Point | Data not available | [1] |
| Density | Data not available | [1] |
Synthesis and Mechanistic Considerations
The synthesis of β-amino esters such as Ethyl 3-amino-3-(oxan-4-yl)propanoate is most commonly achieved through aza-Michael addition. This approach offers high atom economy and typically proceeds under mild conditions.
Proposed Synthetic Workflow: Aza-Michael Addition
The logical and field-proven approach for synthesizing the title compound involves the conjugate addition of a primary amine to an α,β-unsaturated ester. In this case, the reaction would be between 4-aminooxane (tetrahydro-2H-pyran-4-amine) and ethyl acrylate.
Caption: Proposed synthetic workflow for Ethyl 3-amino-3-(oxan-4-yl)propanoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of analogous compounds.[4][5]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-aminooxane (1.0 eq) and a suitable solvent such as ethanol or acetonitrile.
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Reagent Addition: Slowly add ethyl acrylate (1.1 eq) to the stirred solution at room temperature. The slight excess of the acrylate ensures complete consumption of the amine.
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Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting materials and the appearance of the product spot.
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Ethyl 3-amino-3-(oxan-4-yl)propanoate.
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary reactive centers: the nucleophilic amino group and the electrophilic ester carbonyl. This dual reactivity allows for a wide range of chemical transformations, making it a versatile intermediate in multi-step syntheses.
Caption: Reactivity map of Ethyl 3-amino-3-(oxan-4-yl)propanoate.
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Reactions at the Amino Group: The secondary amine can readily undergo acylation to form amides, alkylation to yield tertiary amines, and reductive amination with aldehydes or ketones. These transformations are fundamental in the construction of more complex molecular architectures.
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Reactions at the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols or be converted to an amide by reaction with an amine, often at elevated temperatures.
Spectroscopic Characterization (Expected)
| Spectroscopy Type | Expected Key Signals |
| ¹H NMR | - Multiplet around 4.1 ppm (quartet, -OCH₂CH₃).- Multiplet around 3.5-3.9 ppm (protons on the oxane ring adjacent to oxygen).- Multiplet around 3.0-3.3 ppm (methine proton, -CH(NH)-).- Multiplet around 2.4-2.6 ppm (methylene protons, -CH₂COO-).- Triplet around 1.2 ppm (-OCH₂CH₃).- Signals for the remaining oxane ring protons. |
| ¹³C NMR | - Signal around 172 ppm (ester carbonyl carbon).- Signals around 60-70 ppm (carbons of the oxane ring and the -OCH₂- of the ester).- Signal around 50-55 ppm (methine carbon, -CH(NH)-).- Signal around 35-40 ppm (methylene carbon, -CH₂COO-).- Signal around 14 ppm (methyl carbon of the ester). |
| IR Spectroscopy | - Broad peak around 3300-3400 cm⁻¹ (N-H stretch).- Sharp, strong peak around 1730 cm⁻¹ (C=O stretch of the ester).- Peaks around 2850-2950 cm⁻¹ (C-H stretches).- Strong peak around 1100-1200 cm⁻¹ (C-O stretch of the ester and ether). |
| Mass Spectrometry | - Expected molecular ion peak [M]+ at m/z = 201.13. |
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in Ethyl 3-amino-3-(oxan-4-yl)propanoate are of significant interest in drug development. The tetrahydropyran ring is a common feature in many approved drugs, often serving as a metabolically stable, polar replacement for a phenyl ring. The β-amino ester functionality is a versatile handle for introducing diversity and building complex molecules.
This compound can serve as a crucial intermediate for:
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Novel Scaffolds: The synthesis of novel heterocyclic systems by leveraging the reactivity of both the amine and ester groups.
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Peptidomimetics: Incorporation into peptide-like structures where the oxane ring can provide conformational constraint.
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Targeted Drug Delivery: The amino acid-like structure could potentially be used in prodrug strategies to target amino acid transporters.[6]
While no specific biological activity has been published for the title compound itself, structurally related molecules have shown a wide range of activities, including antibacterial and anticancer properties.[7][8]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar amino esters should be followed.
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Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid breathing dust, fumes, or vapors.[9]
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Storage: Store in a tightly sealed container in a cool, dry place.
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Hazards: While not specifically classified, similar compounds can cause skin and eye irritation. The toxicological properties have not been thoroughly investigated.
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